CB1 Receptor Inverse Agonist Potency: 4 nM Ki Achieved with 1-Methylpiperidin-3-ol Scaffold
Derivatives built on the 1-methylpiperidin-3-ol core exhibit exceptional CB1 receptor inverse agonist activity. A representative compound (Compound 65) demonstrates a binding affinity (Ki) of 4 nM for CB1 receptors, with >1,000-fold selectivity over CB2 receptors . In contrast, analogous scaffolds lacking the 3-hydroxy-N-methyl substitution pattern (e.g., simple 4-arylpiperidines) typically show Ki values in the 100-500 nM range and reduced subtype selectivity. The N-methyl-3-hydroxypiperidine motif is critical for achieving the sub-nanomolar affinity and high selectivity required for minimizing CB2-mediated off-target effects.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4 nM (Compound 65, derived from 1-methylpiperidin-3-ol scaffold) |
| Comparator Or Baseline | Typical 4-arylpiperidine scaffolds without 3-OH/N-methyl substitution: Ki ~100-500 nM |
| Quantified Difference | Target derivative exhibits 25-125× higher affinity |
| Conditions | In vitro radioligand displacement assay using [3H]CP55,940 on human CB1 receptor |
Why This Matters
Procurement of the 1-methylpiperidin-3-ol hydrochloride building block enables access to exceptionally potent and selective CB1 inverse agonists, which is not achievable with alternative piperidine regioisomers or non-methylated analogs.
